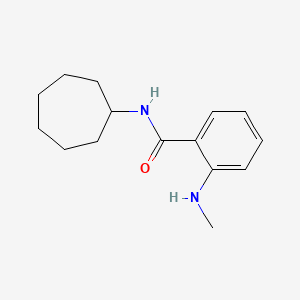silane CAS No. 502470-28-2](/img/structure/B14242736.png)
[(2,3-Dihydro-1H-inden-5-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydro-1H-inden-5-yl)oxysilane is a chemical compound that features a unique structure combining an indane moiety with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-5-yl)oxysilane typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,3-Dihydro-1H-inden-5-ol+Trimethylsilyl chloride→(2,3-Dihydro-1H-inden-5-yl)oxysilane+HCl
Industrial Production Methods
While specific industrial production methods for (2,3-Dihydro-1H-inden-5-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydro-1H-inden-5-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydro-1H-inden-5-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols, allowing for selective reactions to occur on other parts of the molecule.
Material Science: The compound can be used in the synthesis of silicon-based polymers and materials with unique properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action for (2,3-Dihydro-1H-inden-5-yl)oxysilane primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the regeneration of the free alcohol. This makes it a valuable tool in multi-step synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
Uniqueness
(2,3-Dihydro-1H-inden-5-yl)oxysilane is unique due to its specific combination of an indane moiety and a trimethylsilyl group. This combination provides a balance of stability and reactivity, making it particularly useful in organic synthesis as a protecting group.
Eigenschaften
CAS-Nummer |
502470-28-2 |
|---|---|
Molekularformel |
C12H18OSi |
Molekulargewicht |
206.36 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)13-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
HGKGSBUSUIVLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
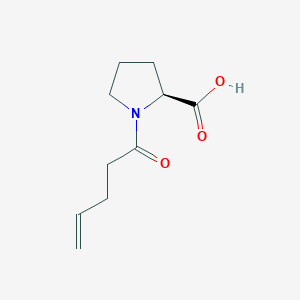
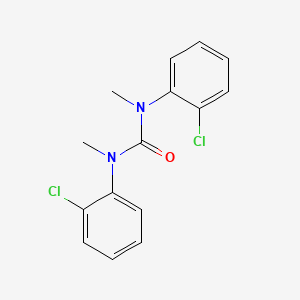
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
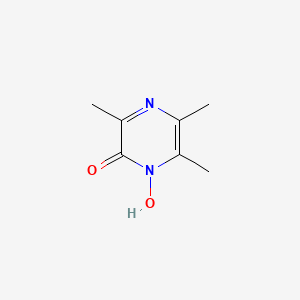
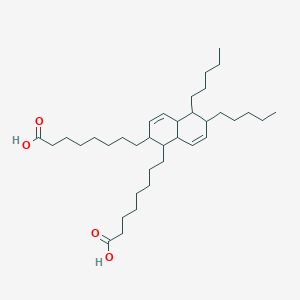
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
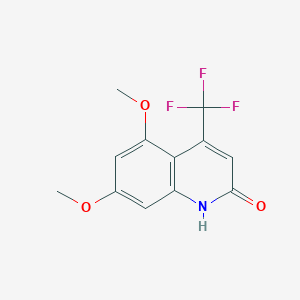
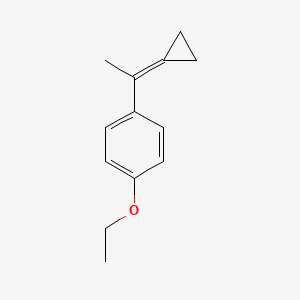
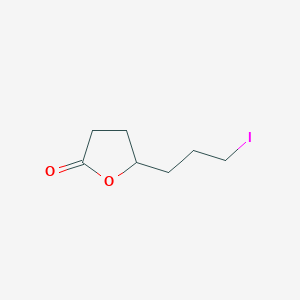
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
